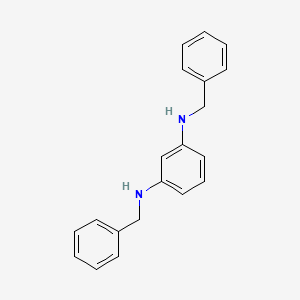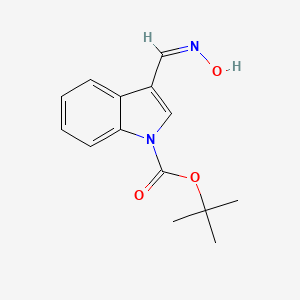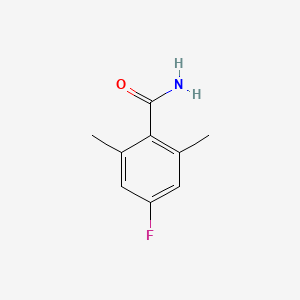
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane, also known as 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane, is an organic compound of the boron family. It is a white crystalline solid with a molecular formula of C14H14Cl2BNO2. The compound has a wide range of applications in the scientific research field, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has been used in scientific research in various fields. It has been used as a starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, small molecules, and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the preparation of organic compounds. Additionally, it has been used as a catalyst for the synthesis of polymers and as an inhibitor of enzyme activity.
Mecanismo De Acción
The mechanism of action of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is not fully understood. However, it is believed to act as a Lewis acid, which can form complexes with electron-rich molecules such as amines and alcohols. This can lead to the formation of stable complexes, which can then be used as catalysts in organic reactions. Additionally, it has been suggested that the compound can act as a nucleophile, which can react with electrophilic substrates, leading to the formation of products.
Biochemical and Physiological Effects
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are involved in the development of asthma and other allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has several advantages and limitations for lab experiments. One of the main advantages of using this compound is its high purity, which allows for the synthesis of a wide range of compounds with precise control over the reaction conditions. Additionally, the compound is relatively stable, allowing it to be stored for extended periods of time without significant degradation. On the other hand, the compound is relatively expensive, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane. One potential direction is to further study its potential biochemical and physiological effects, with a focus on its ability to inhibit the growth of certain types of bacteria. Additionally, further research could be conducted into its potential applications as a catalyst in organic synthesis and as an inhibitor of enzyme activity. Finally, further research could be conducted into the potential use of this compound as a starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, small molecules, and polymers.
Métodos De Síntesis
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane can be synthesized through a reaction between 4-chlorobenzaldehyde and 2-amino-4-bromobutyric acid. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 60°C for 6 hours. The product is then isolated and purified by recrystallization from ethanol. This method of synthesis has been reported to yield a product of high purity (98%).
Propiedades
IUPAC Name |
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BCl2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLQIUZMSDFBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)




